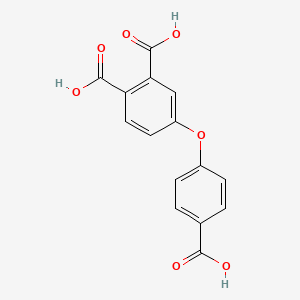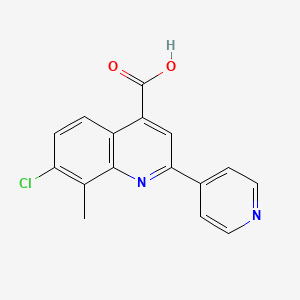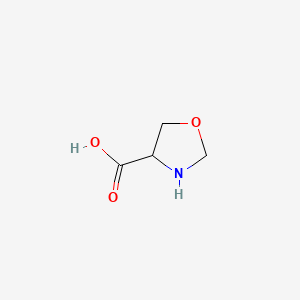
5-(4-(Trifluormethyl)phenyl)thiophen-2-carbaldehyd
Übersicht
Beschreibung
5-(4-(Trifluoromethyl)phenyl)thiophene-2-carbaldehyde is a chemical compound with the CAS Number: 343604-31-9 . It has a molecular weight of 256.25 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 5-[4-(trifluoromethyl)phenyl]-2-thiophenecarbaldehyde . The InChI code is 1S/C12H7F3OS/c13-12(14,15)9-3-1-8(2-4-9)11-6-5-10(7-16)17-11/h1-7H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a predicted melting point of 106.47° C and a predicted boiling point of 328.8° C at 760 mmHg . The predicted density is 1.4 g/cm^3 . The refractive index is predicted to be n 20D 1.56 .Wissenschaftliche Forschungsanwendungen
Proteomforschung
5-(4-(Trifluormethyl)phenyl)thiophen-2-carbaldehyd: wird in der Proteomforschung aufgrund seiner Reaktivität und seiner Fähigkeit, mit Proteinen zu interagieren, eingesetzt. Er dient als Vorläufer für die Synthese verschiedener Sonden und Marker, die in der Proteinidentifizierung und -quantifizierung verwendet werden .
Organische Synthese
Diese Verbindung ist ein wertvolles Zwischenprodukt in der organischen Synthese. Seine Aldehydgruppe ist reaktiv und kann verwendet werden, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden, was sie zu einem wichtigen Ausgangsmaterial für die Synthese komplexerer organischer Moleküle macht .
Materialwissenschaften
In den Materialwissenschaften trägt This compound zur Entwicklung molekular geprägter Polymere bei. Diese Polymere finden Anwendung in der Sensortechnologie, wo sie spezifisch an bestimmte Zielmoleküle binden können .
Umweltwissenschaften
Die Derivate der Verbindung werden auf ihre potenzielle Verwendung in den Umweltwissenschaften untersucht. Sie könnten eine Rolle beim Nachweis und der Entfernung von Schadstoffen spielen und so zu sauberem Wasser und sauberer Luft beitragen .
Analytische Chemie
In der analytischen Chemie wird diese Verbindung zur Herstellung sensibler und selektiver analytischer Reagenzien verwendet. Sie ist besonders nützlich bei der Entwicklung chromatographischer Verfahren zur Trennung und Analyse chemischer Gemische .
Pharmazeutische Forschung
This compound: ist auch in der pharmazeutischen Forschung von Bedeutung. Er wird zur Synthese verschiedener pharmakologisch aktiver Moleküle verwendet, was möglicherweise zu neuen Medikamentenentdeckungen führt .
Eigenschaften
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3OS/c13-12(14,15)9-3-1-8(2-4-9)11-6-5-10(7-16)17-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUULOHHLGLJHED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405455 | |
| Record name | 5-[4-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
343604-31-9 | |
| Record name | 5-[4-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-[2-[5-acetamido-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B1598648.png)
![2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine](/img/structure/B1598649.png)
![Tris[4-(heptadecafluorooctyl)phenyl]phosphine](/img/structure/B1598650.png)









